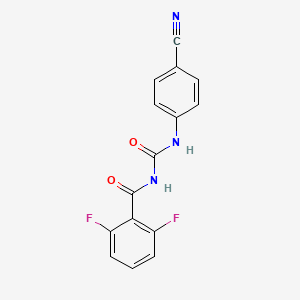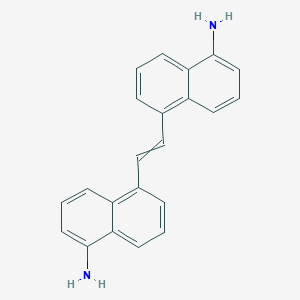
5,5'-(Ethene-1,2-diyl)di(naphthalen-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) is an organic compound that features two naphthalene rings connected by an ethene bridge, with each naphthalene ring bearing an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) typically involves the coupling of two naphthalen-1-amine molecules via an ethene bridge. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where naphthalen-1-amine is reacted with a suitable ethene derivative under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Saturated amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers with aggregation-enhanced emission properties, which are useful in optoelectronic devices and sensors.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Chemical Sensors: Utilized in the detection of explosives and other hazardous materials due to its fluorescence properties.
Wirkmechanismus
The mechanism by which 5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) exerts its effects is primarily related to its electronic structure. The ethene bridge allows for conjugation between the naphthalene rings, enhancing the compound’s electronic and optical properties. This conjugation facilitates interactions with various molecular targets, such as electron acceptors or donors, making it useful in electronic and sensing applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenamine: A simpler analog with a single naphthalene ring and an amine group.
Di(naphthalen-2-yl)-1,2-diphenylethene: A related compound with similar structural features but different substitution patterns.
Uniqueness
5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) is unique due to its specific arrangement of naphthalene rings and the ethene bridge, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high fluorescence and electronic conductivity.
Eigenschaften
CAS-Nummer |
91915-55-8 |
|---|---|
Molekularformel |
C22H18N2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
5-[2-(5-aminonaphthalen-1-yl)ethenyl]naphthalen-1-amine |
InChI |
InChI=1S/C22H18N2/c23-21-11-3-7-17-15(5-1-9-19(17)21)13-14-16-6-2-10-20-18(16)8-4-12-22(20)24/h1-14H,23-24H2 |
InChI-Schlüssel |
OZEUTBQEXITLEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C(C2=C1)N)C=CC3=C4C=CC=C(C4=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


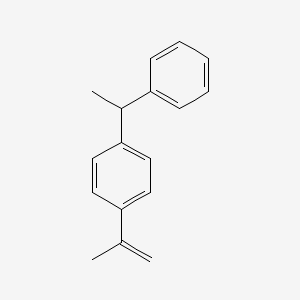
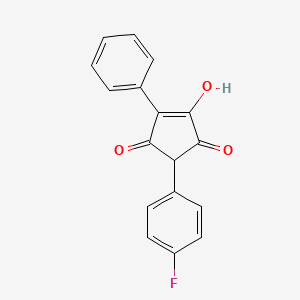
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
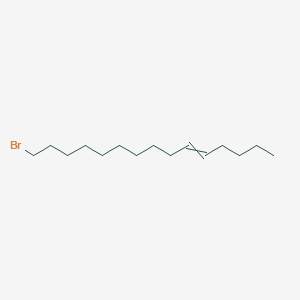
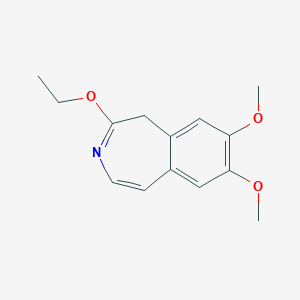

![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
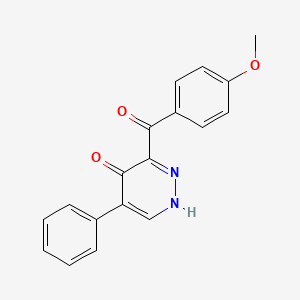
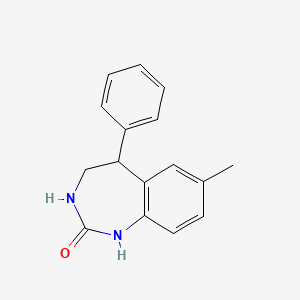
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
